Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate
Description
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate is a polycyclic aromatic compound featuring a partially saturated phenanthrene core (5,6-dihydrophenanthrene) with multiple functional groups. Key structural attributes include:
- Substituents: Two 4-methoxyphenyl groups at position 6, a hydroxyl group at position 10, and a methyl carboxylate ester at position 9.
- Functional groups: The hydroxyl and methoxy groups may facilitate hydrogen bonding and solubility, while the carboxylate ester could serve as a synthetic handle for further derivatization.
Though direct data on its synthesis or applications are absent in the provided evidence, its structural features suggest relevance in medicinal chemistry (e.g., as a scaffold for bioactive molecules) or materials science (e.g., optoelectronic materials) .
Properties
Molecular Formula |
C30H26O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 10-hydroxy-6,6-bis(4-methoxyphenyl)-5H-phenanthrene-9-carboxylate |
InChI |
InChI=1S/C30H26O5/c1-33-21-12-8-19(9-13-21)30(20-10-14-22(34-2)15-11-20)17-16-24-26(18-30)23-6-4-5-7-25(23)28(31)27(24)29(32)35-3/h4-17,31H,18H2,1-3H3 |
InChI Key |
XXJOWBLSSCPNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC3=C(C=C2)C(=C(C4=CC=CC=C34)O)C(=O)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available phenanthrene derivatives, which undergo a series of functional group transformations including hydroxylation, methylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related molecules from the evidence:
*Calculated based on structural analysis.
Key Observations:
Functional Group Diversity: The target compound and the phosphorus-containing analog share methoxy substituents but differ in core heteroatoms (P vs. none) and functional groups (phosphate vs. carboxylate). Bromine in 9,10-bis-(4-bromophenyl)phenanthrene introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
Molecular Weight and Complexity : The phosphorus-containing compound has the highest molecular weight (560.53), likely due to its dinaphtho-dioxaphosphepin ring system.
Physicochemical Properties (Inferred)
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